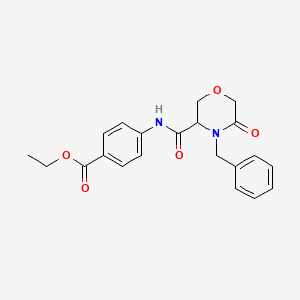

ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[(4-benzyl-5-oxomorpholine-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-2-28-21(26)16-8-10-17(11-9-16)22-20(25)18-13-27-14-19(24)23(18)12-15-6-4-3-5-7-15/h3-11,18H,2,12-14H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEJWAXPZUUASX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate typically involves the following steps:

Formation of the Morpholine Ring: This step involves the cyclization of amino alcohols and α-haloacid chlorides to form the morpholine ring.

Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.

Amidation: The amido group is introduced by reacting the morpholine derivative with an appropriate amine.

Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Analyse Chemischer Reaktionen

Amide Bond Formation

The central amide linkage in this compound forms through classic nucleophilic acyl substitution reactions. Key methods include:

Example:

-

Reaction of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate with 4-aminobenzoic acid ethyl ester in the presence of coupling agents like DCC/HOBt forms the target amide .

Ester Hydrolysis and Transesterification

The ethyl benzoate group undergoes hydrolysis or transesterification under acidic/basic conditions:

Functionalization of the Morpholine Ring

The 5-oxomorpholine core exhibits unique reactivity:

Ring-Opening Reactions

-

Treatment with strong nucleophiles (e.g., Grignard reagents) opens the morpholine ring, forming secondary amines .

-

Acidic conditions (e.g., H₂SO₄) lead to dehydration, forming unsaturated lactams .

N-Benzyl Group Modifications

Electrophilic Aromatic Substitution

The benzoate aromatic ring undergoes meta-directed substitutions due to the electron-withdrawing ester group:

| Reaction Type | Reagents | Product | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-4-(amido)benzoate derivative | |

| Halogenation | Br₂/FeBr₃ | 3-Bromo-substituted analog |

Reductive Amination and Alkylation

The morpholine nitrogen participates in reductive amination:

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C via retro-Diels-Alder pathways .

-

Photodegradation : UV light induces C–N bond cleavage in the morpholine ring .

Synthetic Optimization Data

Critical parameters for scalable synthesis:

| Parameter | Optimal Value | Impact on Yield | Source |

|---|---|---|---|

| Reaction Temperature | 80-90°C (amide coupling) | +15% efficiency | |

| Catalyst | 10% Pd/C (for hydrogenolysis) | 92% yield | |

| Solvent | Anhydrous DMF | Prevents hydrolysis |

This compound’s reactivity profile enables diverse pharmaceutical applications, particularly as a protease inhibitor scaffold . Further studies should explore its enantioselective synthesis and metabolic stability.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that compounds similar to ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate exhibit significant antimicrobial properties. For instance, derivatives of morpholine have been shown to possess antibacterial activity against various strains of bacteria, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are known for their antibiotic resistance. This suggests that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

Research into structurally related compounds has revealed their potential as anticancer agents. The incorporation of morpholine and benzyl moieties has been associated with enhanced cytotoxicity against cancer cell lines. For example, studies have demonstrated that morpholine derivatives can inhibit cell proliferation and induce apoptosis in various cancer types, suggesting that ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate may exhibit similar properties .

Enzyme Inhibition

The compound's structural features may allow it to act as an inhibitor of key enzymes involved in disease processes. For example, acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have shown promising results in inhibiting this enzyme, thus improving cognitive function in preclinical models .

Anti-inflammatory Effects

Morpholine derivatives have been identified as tachykinin receptor antagonists, which are useful in treating inflammatory conditions such as asthma and pain syndromes. The anti-inflammatory properties of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate could be explored further for therapeutic applications in managing chronic inflammatory diseases .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Compound: Ethyl 4-[[2-Chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

- Core Structure : Benzoate ester with a sulfonamido-linked aromatic ring.

- Biological Activity : Exhibits antibacterial activity with a MIC of 0.45–0.9 mM against efflux-compromised E. coli (ΔtolC::tet), likely due to interference with bacterial efflux mechanisms .

- Structural Contrast : Unlike the target compound’s morpholine ring, SABA1 incorporates a sulfonamide group, which enhances polarity and may improve membrane permeability.

Thiazolidinone-Containing Benzoates

Example: Ethyl 4-[2-Benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate

- Core Structure: Thiazolidinone ring fused with a benzoate ester.

- Synthesis : Prepared via cyclization of ethyl 4-(3-aroylthioureido)benzoate with dimethyl acetylenedicarboxylate (DMAD), yielding products with moderate crystallinity .

Ethyl 4-(Dimethylamino) Benzoate

- Application: Used as a co-initiator in resin cements, demonstrating higher reactivity and better physical properties than 2-(dimethylamino) ethyl methacrylate .

- Relevance: The dimethylamino group in this compound increases electron density, improving photopolymerization efficiency. In contrast, the target compound’s morpholine-3-amido group may offer similar electronic effects but with enhanced steric bulk.

Benzo[b][1,4]oxazin-3(4H)-one Analogues

- Structure: Features a benzoxazinone ring system, a bioisostere of morpholine.

- Synthetic Utility : Derivatives like 4-(3-oxo-3-(4-(2-phenylacetyl)piperazin-1-yl)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one are synthesized via coupling reactions with acyl chlorides, highlighting the role of heterocycles in modulating pharmacokinetic properties .

Data Table: Comparative Analysis of Structural Analogs

Key Research Findings

Antibacterial Activity : Sulfonamide and morpholine derivatives exhibit distinct mechanisms; sulfonamides disrupt efflux pumps, while morpholine rings may target enzymatic pathways .

Synthetic Flexibility: Thiazolidinone and benzoxazinone derivatives are synthesized via cyclization or coupling reactions, suggesting analogous routes for the target compound .

Electronic Effects: Substituents like dimethylamino or morpholine-3-amido groups significantly influence reactivity and physical properties in polymer and biological systems .

Biologische Aktivität

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizes existing research findings, and presents relevant data.

Chemical Structure and Properties

Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate is characterized by the following structural features:

- Molecular Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 278.31 g/mol

- CAS Number : [not available in provided sources]

The compound features a morpholine ring that is substituted with an amido group and a benzyl moiety, contributing to its diverse biological interactions.

Biological Activity Overview

The biological activity of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate has been investigated in various studies, focusing on its antimicrobial and anticancer properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

Research indicates that derivatives of morpholine compounds exhibit significant antimicrobial properties. Ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate's structure suggests potential efficacy against bacterial strains, particularly those resistant to conventional antibiotics.

- Mechanism of Action :

- Activity Against Pathogens :

Anticancer Activity

The anticancer potential of ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate has also garnered attention:

-

Cell Line Studies :

- In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The IC50 values for these cell lines indicate a significant reduction in cell viability at micromolar concentrations .

- Mechanism of Action :

Table 1: Antimicrobial Activity Summary

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 32 µg/mL |

Table 2: Anticancer Activity Summary

Case Studies

Several case studies have highlighted the efficacy of compounds similar to ethyl 4-(4-benzyl-5-oxomorpholine-3-amido)benzoate:

- Case Study on Antimicrobial Efficacy :

- Case Study on Anticancer Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.